2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of both difluoromethyl and fluoropyridine groups in its structure makes it a valuable compound for synthetic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid typically involves the introduction of difluoromethyl and fluoropyridine groups onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents such as ClCF₂H. This reaction can be catalyzed by transition metals like copper or palladium under specific conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of fluoroform (CHF₃) as a difluoromethylation reagent in continuous flow reactors has been reported to be efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogen substitution reactions are common, where the fluorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions include difluoromethylated pyridine derivatives, alcohols, and substituted pyridines .
Scientific Research Applications
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-6-fluoropyridine-3-carboxylic acid
- 2-(Difluoromethyl)-4-fluoropyridine-3-carboxylic acid
- 2-(Difluoromethyl)-6-chloropyridine-3-carboxylic acid
Uniqueness
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the pyridine ring. This configuration imparts distinct electronic and steric properties, making it particularly useful in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C7H4F3NO2 |
---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2/c8-4-2-1-3(7(12)13)5(11-4)6(9)10/h1-2,6H,(H,12,13) |
InChI Key |
FIXDPTABBQULIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)F)F |
Origin of Product |
United States |
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